1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene
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Overview
Description
1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene is a chemical compound known for its unique molecular structure and properties. It is characterized by the presence of an azido group, a fluoro substituent, and a methyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-2-methylbenzene.
Chiral Center Formation: The formation of the chiral center at the 1-position is accomplished using chiral catalysts or reagents to ensure the desired stereochemistry.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitro or other oxidized derivatives.
Common reagents and conditions used in these reactions include sodium azide for azidation, hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s azido group makes it useful in bioconjugation techniques, where it can be linked to biomolecules for imaging or therapeutic purposes.
Industry: Utilized in material science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene exerts its effects involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and material science. The fluoro and methyl groups contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene can be compared with other similar compounds, such as:
1-Azido-4-fluorobenzene: Lacks the methyl group, which may affect its reactivity and applications.
1-[(1S)-1-Azidoethyl]-2-methylbenzene:
4-Fluoro-2-methylbenzyl azide: Similar structure but with different positioning of the azido group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-fluoro-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-6-5-8(10)3-4-9(6)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJMFBIKLONPHQ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H](C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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